dsa8
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Overview
Description
Potent inhibitor of the c-Src and Abl kinase domains in the inactive DFG Asp-out conformation; Regulator of the IRE1α endoribonuclease; High Quality Biochemicals for Research Uses
Scientific Research Applications
Analytical Separation Techniques
Nonaqueous capillary electrophoresis, a separation technique, has been developed for imatinib mesylate (IM) and related substances including NDI, a compound structurally similar to N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide. This method shows promise for quality control of IM and related substances (Ye et al., 2012).
Receptor Affinity and Computer-Aided Analysis
A series of triazines, including those structurally related to the compound , have been investigated for their affinity to the human serotonin 5-HT6 receptor. These studies include both experimental and theoretical analyses, highlighting the significance of aromatic size for interaction with the 5-HT6R (Łażewska et al., 2019).
Synthesis of Related Compounds
Studies on the synthesis of new amides in the N-methylpiperazine series, related to the compound , reveal insights into the synthesis of antileukemic agents and their structural variants. This research is crucial in understanding the synthesis process and potential applications in medicinal chemistry (Koroleva et al., 2011).
Antimicrobial and Antitubercular Activities
Research on triazine derivatives related to the compound has shown significant antimicrobial and antitubercular activities, suggesting potential applications in developing new antibacterial and antifungal agents (Raval, 2009).
Novel Drug Development
The compound and its analogs have been the focus of novel drug development efforts, particularly in relation to the synthesis of benzamide derivatives structurally related to tyrosine kinase inhibitors like imatinib. This area of research has implications for the development of new cancer treatments (Terentjeva et al., 2016).
Properties
CAS No. |
1157857-37-8 |
---|---|
Molecular Formula |
C35H37N9O2 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-[3-[[3-[4-(4-methoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C35H37N9O2/c1-24-6-11-28(39-34(45)26-9-7-25(8-10-26)22-44-19-17-43(2)18-20-44)21-31(24)41-32-30(5-4-16-36-32)33-37-23-38-35(42-33)40-27-12-14-29(46-3)15-13-27/h4-16,21,23H,17-20,22H2,1-3H3,(H,36,41)(H,39,45)(H,37,38,40,42) |
InChI Key |
GYWHBDTXHKFFLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC |
Synonyms |
N-[3-[[3-[4-[(4-Methoxyphenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-4-methylphenyl]-4-[(4- methyl-1-piperazinyl)methyl]-benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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